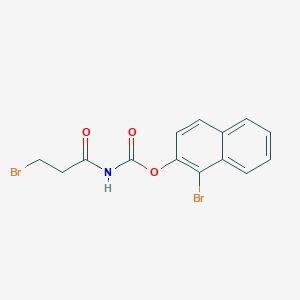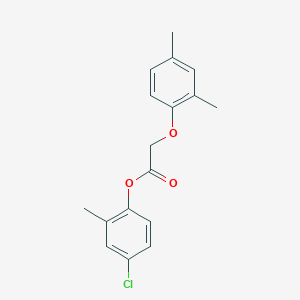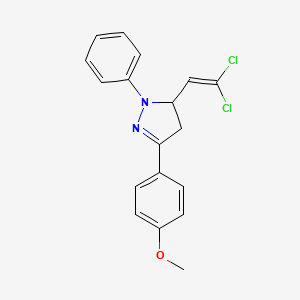
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,2-dimethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,2-dimethylpropanamide, commonly known as DIPLA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DIPLA is a white crystalline powder with a molecular formula of C14H16N2O4 and a molecular weight of 276.29 g/mol.
科学的研究の応用
Synthesis and Structural Analysis
The compound N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,2-dimethylpropanamide has been studied in various scientific research contexts, focusing primarily on its synthesis and structural analysis. One study detailed the synthesis of a related compound, 3-chloro-N-(2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-4-fluorophenyl)-2,2-dimethylpropanamide, through the reaction of 2-(5-amino-4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-isoindole-1,3-dione with 3-chloro-2,2-dimethylpropanoyl chloride. The crystal structure was determined using X-ray single crystal diffraction, providing insights into the molecular configuration and interactions within the compound (Huang Ming-zhi et al., 2005).
Herbicidal Applications
Research into derivatives of this compound has explored their potential as herbicides. For instance, N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a compound with a similar structure, has shown herbicidal activity against annual and perennial grasses, suggesting potential agricultural utility (K. Viste et al., 1970). This points to a broader class of compounds related to this compound that could be investigated for their herbicidal properties.
Chemical Transformations and Catalytic Processes
Further research has delved into the chemical transformations of related compounds in various environments, such as soil, where N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide undergoes transformations to produce different products, indicating the potential environmental fate and behavior of these compounds (R. Y. Yih et al., 1970). Additionally, studies on the catalytic pyrolysis for the preparation of N,N-dimethylacrylamide from related compounds highlight the industrial and chemical process applications of these compounds (Pu Zhong-wei, 2008).
特性
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-13(2,3)12(18)14-7-4-5-8-9(6-7)11(17)15-10(8)16/h4-6H,1-3H3,(H,14,18)(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXDYSNOWZSAKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC2=C(C=C1)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-methoxyphenyl)-N-{2-[2-(3-methylbenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B5598812.png)


![1-(ethylthio)-3-imino-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indole-2-carbonitrile](/img/structure/B5598826.png)
![N-(4-chlorophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5598837.png)

![2-[4-(cyclopentylamino)-2-quinazolinyl]phenol](/img/structure/B5598855.png)
![ethyl [(4-methyl-2-quinazolinyl)thio]acetate](/img/structure/B5598862.png)

![5,6,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5598877.png)


![N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B5598916.png)
![8-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5598919.png)
